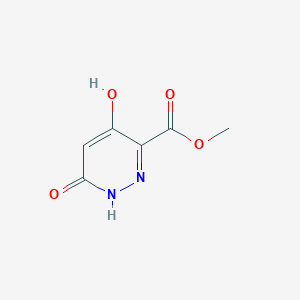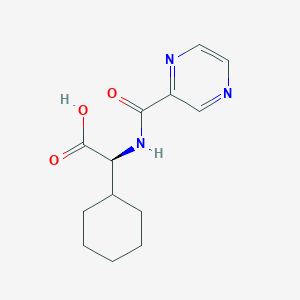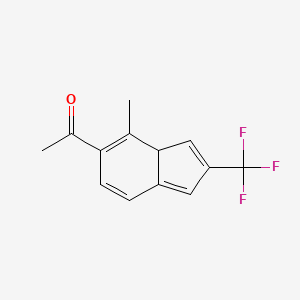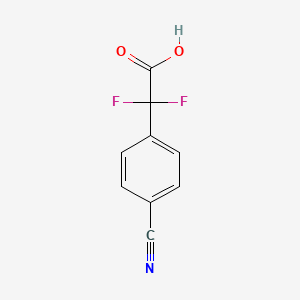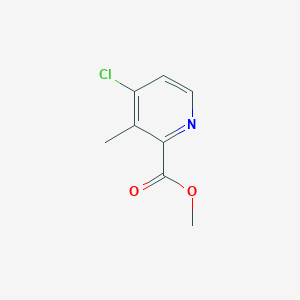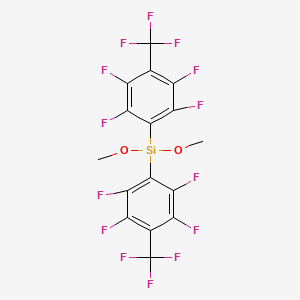
Dimethoxybis(perfluorotolyl)silane
Vue d'ensemble
Description
Dimethoxybis(perfluorotolyl)silane is a chemical compound with the molecular formula C16H6F14O2Si. It is similar to Diethoxybis(4-perfluorotolyl)silane, which is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of sila-benzoazoles, which are silicon-containing compounds, has been achieved through hydrosilylation and rearrangement cascade reaction of benzoazoles and commercially available silanes . Another study discussed the hydrolysis kinetics of methoxysilane coupling agents (MSCA), including phenyltrimethoxysilane and vinyltrimethoxysilane . Silanes serve as a radical H-donor or as a hydride donor, depending on the type of the silane .
Molecular Structure Analysis
The molecular structure of Dimethoxybis(perfluorotolyl)silane is complex, with a heavy atom count of 35 . The molecule has a topological polar surface area of 18.5 Ų . The exact mass and monoisotopic mass of the molecule are both 552.0226504 g/mol .
Chemical Reactions Analysis
Silanes, including Dimethoxybis(perfluorotolyl)silane, are often used as an alternative to toxic reducing agents . They have their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethoxybis(perfluorotolyl)silane include a molecular weight of 552.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 16, and a rotatable bond count of 6 .
Applications De Recherche Scientifique
-
Polymer Composites and Coatings
- Silane coupling agents, including the methoxy-type, are used in the modification of polymer composites and coatings .
- The agents exhibit higher reactivity towards hydrolysis and improve properties such as fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .
- The modification of aggregated surface along with asphalt binder excel their properties .
-
Surface Modification
-
Synthesis in Nanoparticles
-
Ligand Immobilization
-
Dyes
-
Organic Polymers
-
Interfacial Adhesive Strength
-
Water Treatment
-
Filler Treatment in Rubber & Plastics Formulations
-
Polypropylene Synthesis
-
Crosslinking Agents for Polyethylene Homopolymers & Copolymers
-
Silane Resin Coatings
-
Interfacial Adhesive Strength
-
Water Treatment
-
Filler Treatment in Rubber & Plastics Formulations
-
Polypropylene Synthesis
-
Crosslinking Agents for Polyethylene Homopolymers & Copolymers
-
Silane Resin Coatings
Orientations Futures
Propriétés
IUPAC Name |
dimethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F14O2Si/c1-31-33(32-2,13-9(21)5(17)3(15(25,26)27)6(18)10(13)22)14-11(23)7(19)4(16(28,29)30)8(20)12(14)24/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCUKVYROOQRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
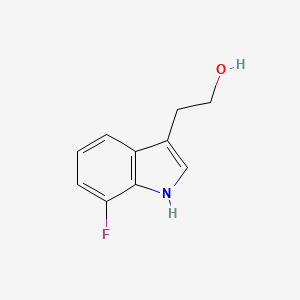
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
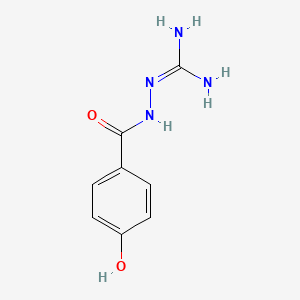
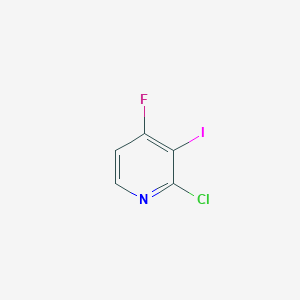
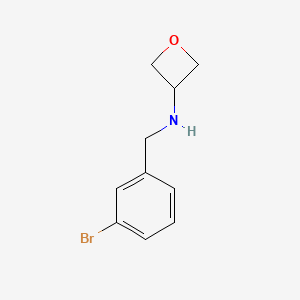
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

